molecular formula C22H28N2O4 B344724 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 500532-47-8

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B344724
CAS No.: 500532-47-8
M. Wt: 384.5g/mol
InChI Key: GTFTUVWVYOUTFW-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Its molecular architecture, featuring a piperazine core linked to substituted phenyl rings, is commonly investigated for its potential to interact with key biological targets. Piperazine derivatives are known to exhibit a wide range of pharmacological activities. Research on analogous structures has demonstrated their relevance in oncology, particularly as potential inhibitors of tubulin polymerization, a key mechanism for anticancer agents . Furthermore, structurally similar piperazine compounds have shown promise in neuroscience research, specifically as blockers of T-type calcium channels (Cav3.2), which are important targets in the study of pain pathways . Other piperazine-based molecules have also been studied for their antagonistic effects on receptors like Platelet-Activating Factor (PAF) . Researchers can utilize this compound to probe these and other mechanisms, study structure-activity relationships (SAR), and evaluate its effects in various cellular and biochemical assays.

Properties

IUPAC Name

[4-(2-ethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-5-16-8-6-7-9-18(16)23-10-12-24(13-11-23)22(25)17-14-19(26-2)21(28-4)20(15-17)27-3/h6-9,14-15H,5,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFTUVWVYOUTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 2-Ethylphenyl Halides

Piperazine reacts with 2-ethylphenyl halides (e.g., bromide or chloride) in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C). Triethylamine or potassium carbonate is used to neutralize HX byproducts.
Example Protocol :

  • Reactants : Piperazine (1.0 eq), 2-ethylphenyl bromide (1.2 eq), K₂CO₃ (2.5 eq)

  • Solvent : DMF, 100°C, 12 h

  • Yield : ~65% after recrystallization in ethanol.

Reductive Amination with 2-Ethylbenzaldehyde

Alternative routes employ reductive amination using 2-ethylbenzaldehyde and piperazine in the presence of hydrogenation catalysts (e.g., Pd/C, 5–10 bar H₂).
Key Data :

ParameterValue
Catalyst5% Pd/C
SolventMethyl tert-butyl ether (MTBE)
Temperature45–75°C
Yield70–85%

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Direct Benzoylation in Anhydrous Conditions

The alkylated piperazine intermediate undergoes acylation with 3,4,5-trimethoxybenzoyl chloride in dichloromethane (DCM) or toluene under inert atmosphere. Triethylamine or DMAP enhances reactivity.
Optimized Conditions :

  • Molar Ratio : Piperazine intermediate (1.0 eq), benzoyl chloride (1.1 eq)

  • Base : Triethylamine (2.0 eq)

  • Reaction Time : 4–6 h at 25°C

  • Yield : 75–82%.

Solid-Phase Synthesis for High Purity

Recent advances utilize polymer-supported benzoylating agents to minimize side reactions. Resins like Wang resin immobilize the acyl group, enabling stepwise coupling and automated purification.
Advantages :

  • Purity >98% (HPLC)

  • Reduced solvent consumption

  • Scalable for industrial production.

Alternative Pathways and Novel Catalysts

One-Pot Alkylation-Acylation

A streamlined approach combines alkylation and acylation in a single reactor using phase-transfer catalysts (e.g., tetrabutylammonium bromide). This reduces intermediate isolation steps and improves overall yield.
Performance Metrics :

MetricValue
Total Yield68–72%
Reaction Time18–24 h
SolventToluene/water biphasic system

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for acylation. Trials at 100–150°C for 15–30 minutes achieve 80–88% yield with minimal byproducts.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v) or toluene/n-hexane. Impurities such as unreacted piperazine are removed by acidic washes (1M HCl).

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers. Analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 2H, Ar-H), 4.12 (q, J=7.2 Hz, 2H), 3.88 (s, 9H, OCH₃), 3.45–3.20 (m, 8H, piperazine).

  • HRMS (ESI+) : m/z 385.2124 [M+H]⁺ (calc. 385.2128).

Industrial-Scale Production Challenges

Cost-Efficiency of Starting Materials

3,4,5-Trimethoxybenzoyl chloride remains expensive due to multi-step synthesis from gallic acid. Alternative routes using trimethoxybenzaldehyde oxidation are under investigation .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific pharmacological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs based on substituents, molecular properties, and biological activities:

Compound Name (Substituents) Molecular Formula Molecular Weight Key Properties/Biological Activity References
1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine (Target) - - Hypothesized modulation of receptor affinity via ethylphenyl and trimethoxybenzoyl groups. -
1-(3-Methylbutanoyl)-4-(3,4,5-trimethoxybenzoyl)piperazine C₁₉H₂₈N₂O₅ 364.442 Associated with HSF1_MOUSE protein; potential role in heat shock response pathways.
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine C₁₇H₂₁N₃O₄S 363.437 Moderately toxic (intraperitoneal route); flammable. Structural thiazolyl group may enhance π-stacking interactions.
1-[4-(2-Chlorophenyl)-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione C₂₂H₂₅ClN₂O₅ 432.897 High logP (3.4), suggesting increased lipophilicity; chloro-substituent may improve membrane permeability.
Cinepazide (1-(pyrrolidin-1-ylcarbonylmethyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine) C₂₄H₃₂N₄O₅ 456.54 Vasodilator; cinnamoyl group introduces conjugated double bonds, potentially enhancing bioavailability.
SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) C₂₃H₃₂N₂O₂ 380.52 Sigma-1 receptor agonist; antidepressant activity in Phase III trials. Methoxy groups enhance CNS penetration.

Structural and Functional Insights

  • Substituent Effects: Aromatic vs. Heterocyclic Groups: The thiazolyl group in introduces sulfur and nitrogen atoms, which may alter electronic properties and binding interactions compared to the ethylphenyl group in the target compound. Methoxy Positioning: The 3,4,5-trimethoxybenzoyl moiety is a common feature across analogs, contributing to hydrogen bonding and steric bulk. This group is critical for interactions with hydrophobic pockets in target proteins .

Biological Activity

1-(2-Ethylphenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications across various medical fields, including psychiatry and oncology.

Chemical Structure and Properties

  • Molecular Formula: C20H24N2O4
  • Molecular Weight: 356.42 g/mol
  • SMILES Notation: CC(c1ccc(cc1)C(=O)N2CCN(C(=O)c2cc(OC)cc(OC)cc2)C2)C(=O)N2CCN(C(=O)c2cc(OC)cc(OC)cc2)C2

The structure features a piperazine ring substituted with an ethylphenyl group and a trimethoxybenzoyl moiety, which contributes to its pharmacological profile.

Pharmacological Profile

This compound exhibits a range of biological activities:

  • Antidepressant Activity: Research indicates that compounds in the piperazine class can influence serotonin and dopamine pathways, potentially offering antidepressant effects.
  • Antitumor Properties: Some studies suggest that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects: The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance:

  • Serotonin Receptors: The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors: Its interaction with dopamine receptors could modulate psychotic symptoms and affect reward pathways in the brain.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of similar compounds within the piperazine class. Key findings include:

  • Study on Antidepressant Effects: A study published in Molecules demonstrated that certain piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting similar potential for this compound .
  • Antitumor Activity Research: Another research article highlighted the cytotoxic effects of piperazine derivatives on various cancer cell lines, indicating that modifications to the piperazine structure can enhance antitumor activity .

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeReference
This compoundAntidepressant
1-(4-Methylphenyl)-4-(3,4-dimethoxybenzoyl)piperazineAntitumor
1-(3-Chlorophenyl)-4-(3-methoxybenzoyl)piperazineAntimicrobial

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